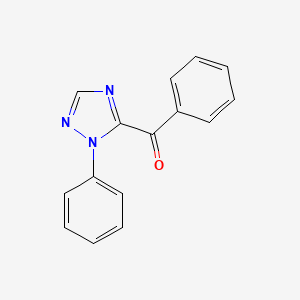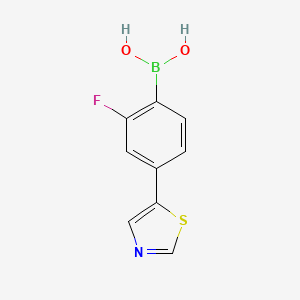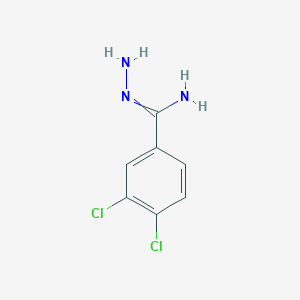
1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that features multiple halogen atoms, including fluorine and iodine, attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. Common synthetic routes may include:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Ether Formation: Formation of the phenoxy group through nucleophilic aromatic substitution reactions, often using phenol derivatives and suitable leaving groups under basic conditions.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:
Catalysis: Use of metal catalysts such as palladium or copper to facilitate halogenation and ether formation reactions.
Continuous Flow Chemistry: Implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product.
化学反应分析
Types of Reactions
1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using coupling reagents and catalysts.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Electrophiles: Alkyl halides, acyl chlorides
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Formation of ethers, amines, or other substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of partially or fully reduced aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
- 1,3-Difluoro-2-(4-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(5-chloro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(5-fluoro-2-bromo-phenoxy)-5-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(5-fluoro-2-iodo-phenoxy)-5-(trifluoromethyl)benzene is unique due to its specific combination of halogen atoms and functional groups, which impart distinct chemical and physical properties
属性
分子式 |
C13H5F6IO |
|---|---|
分子量 |
418.07 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(5-fluoro-2-iodophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6IO/c14-7-1-2-10(20)11(5-7)21-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H |
InChI 键 |
ZJDMXOWDBDABET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)OC2=C(C=C(C=C2F)C(F)(F)F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-butyl-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14089746.png)


![Methyl 4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089753.png)
![2-Propen-1-one, 3-hydroxy-1,3-bis[4-(trifluoromethyl)cyclohexyl]-](/img/structure/B14089755.png)


![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one](/img/structure/B14089769.png)

![4-Methyl-6-[(4-methylphenyl)methyl]-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14089782.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14089783.png)
![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)


